4-iodo-2-methyl-2H-1,2,3-triazole
Description
Historical Context and Evolution of 1,2,3-Triazole Chemistry
The journey of 1,2,3-triazole chemistry began in the late 19th and early 20th centuries with initial syntheses that were often laborious and low-yielding. acs.orgresearchgate.net A significant milestone was the development of the Huisgen 1,3-dipolar cycloaddition in the 1960s, which involves the reaction of an azide (B81097) with an alkyne. acs.orgfrontiersin.org However, this thermal reaction typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers, posing challenges for purification and selectivity. wikipedia.orgacs.org
The early 2000s marked a revolutionary turning point with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. acs.orgfrontiersin.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a cornerstone of this philosophy, providing exclusive access to 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields. scielo.brcapes.gov.br Subsequently, ruthenium-catalyzed reactions were developed to selectively yield 1,5-disubstituted isomers, further expanding the synthetic chemist's toolkit. wikipedia.orgacs.org These advancements transformed 1,2,3-triazoles from chemical curiosities into readily accessible and widely used structural motifs. researchgate.net
Fundamental Structural Characteristics of the 1,2,3-Triazole Ring System
The 1,2,3-triazole is a planar, five-membered ring system. acs.org This core structure is remarkably stable, showing resistance to hydrolysis under acidic or basic conditions, as well as to redox reactions and metabolic degradation. nih.govnih.gov
The 1,2,3-triazole ring is considered an aromatic heterocycle. wikipedia.orgacs.org All five atoms within the ring are sp² hybridized, creating a continuous, cyclic array of p-orbitals. reddit.com This configuration allows for the delocalization of six π-electrons (one from each of the two carbon atoms and the two doubly-bonded nitrogen atoms, and two from the lone pair of the NH nitrogen), satisfying Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). reddit.com This electronic delocalization is a key contributor to the significant stability of the triazole ring. nih.govnih.gov
Unsubstituted 1,2,3-triazoles can exist in two distinct tautomeric forms: the 1H- and 2H-isomers, which are in equilibrium. wikipedia.orgscielo.brresearchgate.net The position of this equilibrium is sensitive to the physical state and environment, including solvent polarity, concentration, and temperature. researchgate.netresearchgate.net In aqueous solutions, the 2H-tautomer is generally the predominant species. acs.orgscielo.br
When a substituent, such as a methyl group, is introduced onto one of the nitrogen atoms, fixed regioisomers are formed. For a methyl group, this results in either a 1-methyl-1H-1,2,3-triazole or a 2-methyl-2H-1,2,3-triazole. These are not tautomers but distinct structural isomers with different physical and chemical properties. scielo.brresearchgate.net For instance, N1- and N2-acyltriazoles exhibit different chemical shifts in their NMR spectra, and their interconversion is a topic of study. rsc.org The synthesis of N2-substituted 1,2,3-triazoles is often more challenging than that of the N1-substituted counterparts, making the development of selective synthetic methodologies an active area of research. scielo.brresearchgate.net
Academic Rationale for Investigating Halogenated and Alkylated 1,2,3-Triazoles
The functionalization of the 1,2,3-triazole ring with halogens and alkyl groups is a key strategy for modulating its properties and expanding its synthetic utility. nih.gov Alkylation, such as the introduction of a methyl group, fixes the tautomeric form, leading to specific N1 or N2 isomers with defined characteristics. scielo.br This is crucial in fields like medicinal chemistry, where precise molecular geometry and electronic properties are required for interaction with biological targets. acs.org
Halogenation, particularly iodination, introduces a highly versatile functional handle onto the triazole ring. An iodine atom is an excellent leaving group and a key participant in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. rsc.org This allows for the subsequent introduction of a vast range of substituents (e.g., aryl, alkyl, alkynyl groups) at a specific position on the ring. For example, 5-iodo-1,2,3-triazoles serve as valuable precursors for creating diverse libraries of 1,5-disubstituted triazoles. acs.org Therefore, halogenated triazoles are not typically the final target molecules but are powerful intermediates for building more complex and functionally rich chemical structures.
Specific Research Focus on 4-Iodo-2-methyl-2H-1,2,3-triazole within Contemporary Chemical Research
While extensive literature on this compound as a standalone subject is limited, its academic importance can be inferred from its constituent parts. The compound represents a convergence of two synthetically important features: N2-substitution and C4-iodination.
The research focus on such a molecule is primarily from a synthetic chemistry perspective. The selective synthesis of N2-substituted 1,2,3-triazoles remains a significant challenge, and methodologies that can reliably produce these isomers are of high value. scielo.brresearchgate.net The presence of the 2-methyl group on this specific compound indicates that a selective N2-alkylation has been achieved.
Furthermore, the 4-iodo substituent makes this compound a valuable building block for organic synthesis. rsc.org It serves as a precursor for introducing a wide variety of functional groups at the C4 position of the N2-methylated triazole core through transition-metal-catalyzed cross-coupling reactions. This capability allows researchers to systematically modify the structure and explore its potential in various applications, from creating novel pharmaceutical leads to developing new materials. In essence, the research significance of this compound lies not in its final application, but in its role as a highly specific and versatile intermediate that enables the construction of more complex and potentially useful N2-substituted 1,2,3-triazole derivatives.
Compound Index Table
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c1-7-5-2-3(4)6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEOMUZKBJTDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 4 Iodo 2 Methyl 2h 1,2,3 Triazole and Its Precursors
Established and Emerging General Strategies for 1,2,3-Triazole Core Synthesis
The formation of the 1,2,3-triazole ring is a cornerstone of synthetic organic chemistry, with several powerful methods at the disposal of chemists. These strategies offer varying degrees of regioselectivity and are chosen based on the desired substitution pattern of the final triazole product.
Huisgen 1,3-Dipolar Cycloaddition Reactions (Thermal Conditions)
The Huisgen 1,3-dipolar cycloaddition is a classic and fundamental method for the synthesis of five-membered heterocycles, including 1,2,3-triazoles. wikipedia.orgfu-berlin.deorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile, typically an alkyne. wikipedia.orgorganic-chemistry.org When conducted under thermal conditions, the reaction of an azide with an unsymmetrical alkyne generally leads to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. nih.govwikipedia.org The lack of regioselectivity is a significant drawback of the thermal Huisgen cycloaddition, as the energy barriers for the formation of both isomers are often very similar. acs.org The reaction is highly exothermic, but the high activation energy necessitates elevated temperatures and often prolonged reaction times. ijrpc.com
The mechanism of the Huisgen 1,3-dipolar cycloaddition is considered a concerted pericyclic process, where the new carbon-nitrogen bonds are formed in a single transition state. organic-chemistry.org This is supported by observations that substituents on the dipole have a minimal effect on the reaction rate, indicating the absence of a charge-separated intermediate. wikipedia.org
Metal-Catalyzed Azide-Alkyne Cycloaddition (MAAC)
To overcome the limitations of the thermal Huisgen cycloaddition, particularly the lack of regioselectivity, metal-catalyzed azide-alkyne cycloaddition (MAAC) reactions have been developed. These methods utilize transition metal catalysts to control the regiochemical outcome of the cycloaddition, providing either 1,4- or 1,5-disubstituted 1,2,3-triazoles with high selectivity. nih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govrsc.orgresearchgate.netnih.gov This reaction, independently reported by the groups of Meldal and Sharpless, proceeds with exceptional regioselectivity, high yields, and under mild, often aqueous, conditions. nih.gov The CuAAC reaction is generally limited to terminal alkynes. acs.org
The active catalyst is a copper(I) species, which can be generated in situ from copper(II) salts, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. wikipedia.orgijrpc.com The reaction is versatile and tolerates a wide range of functional groups. nih.gov Various copper sources and ligands have been explored to optimize the reaction conditions and expand its scope. nsf.gov
Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CuI | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >85 | |
| Alkyl diacyl peroxides | Phenylacetylene | CuCl | 1-Alkyl-4-phenyl-1H-1,2,3-triazole | up to 97 | nih.gov |
| Organic azides | Terminal alkynes | CuCl2/Eosin Y | 1,4-Disubstituted 1,2,3-triazoles | 49-100 | researchgate.net |
| Aryl azides | Ethyl acetoacetate | Not specified | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids | Not specified | nih.gov |
In contrast to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.govorganic-chemistry.org This reaction complements the CuAAC, allowing for the selective synthesis of the alternative regioisomer. acs.org A key advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, providing access to 1,4,5-trisubstituted 1,2,3-triazoles. acs.orgnih.govresearchgate.net
The most common catalysts are ruthenium(II) complexes, such as [CpRuCl] complexes like CpRuCl(PPh3)2 and Cp*RuCl(COD). nih.govorganic-chemistry.org The proposed mechanism involves the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product. nih.govorganic-chemistry.org
Table 2: Examples of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
| Azide | Alkyne | Catalyst | Product | Regioselectivity | Reference |
| Organic azides | Terminal alkynes | CpRuCl(PPh3)2 | 1,5-Disubstituted 1,2,3-triazoles | High | organic-chemistry.org |
| Organic azides | Internal alkynes | CpRuCl(COD) | 1,4,5-Trisubstituted 1,2,3-triazoles | High | organic-chemistry.org |
| Benzyl azide | Phenylacetylene | Cp*RuCl(COD) | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 1,5-isomer | nih.gov |
Beyond copper and ruthenium, a variety of other transition metals have been investigated for their ability to catalyze the azide-alkyne cycloaddition. nih.govresearchgate.net These alternative catalysts can offer different reactivity profiles, substrate scopes, and sometimes unique regioselectivities.
Silver (Ag): Silver(I) catalysts, often in the presence of a ligand, can promote the formation of 1,4-disubstituted 1,2,3-triazoles. wikipedia.org
Zinc (Zn): Zinc-mediated azide-alkyne ligation has been shown to produce 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net
Iridium (Ir) and Rhodium (Rh): Iridium and rhodium complexes have also been employed as catalysts in azide-alkyne cycloadditions. researchgate.net
Palladium (Pd): Palladium-catalyzed reactions, sometimes in combination with other metals like copper, have been utilized for the synthesis of triazoles. organic-chemistry.org
Gold (Au) and Samarium (Sm): Gold and samarium catalysts have also been explored for this transformation. researchgate.net
Organocatalytic and Metal-Free Synthetic Pathways
In recent years, there has been a growing interest in developing organocatalytic and metal-free methods for the synthesis of 1,2,3-triazoles, driven by the desire for more sustainable and environmentally friendly synthetic protocols. acs.org These approaches avoid the use of potentially toxic and expensive heavy metals.
Various organocatalytic strategies have been developed, often involving the activation of one of the reaction partners by a small organic molecule. nih.gov For example, a metal-free multicomponent reaction of phosphonium (B103445) salts, aldehydes, and sodium azide has been reported for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org Additionally, methods utilizing iodine-mediated cyclization reactions provide azide-free and metal-free routes to 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org The development of these metal-free alternatives continues to be an active area of research, offering new avenues for the synthesis of diverse triazole structures. benthamscience.com
Directed Iodination Protocols for Triazole Frameworks
The introduction of an iodine atom onto the 1,2,3-triazole core is a critical step in the synthesis of the target compound. Various methods have been developed to achieve this transformation, ranging from direct electrophilic substitution on a pre-formed triazole to more complex multi-step sequences.
Direct Iodination of Pre-formed 1,2,3-Triazole Rings
Direct iodination of a 2-methyl-2H-1,2,3-triazole ring is a straightforward approach. This method typically employs an electrophilic iodine source to substitute a hydrogen atom on the triazole ring, usually at the C-4 or C-5 position. Common iodinating agents include N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent. The reaction's success often depends on the activation of the triazole ring and the specific reaction conditions. For instance, the use of NIS can mediate the iodofunctionalization of olefins with NH-1,2,3-triazoles, leading to N2-alkyl substituted iodo-triazoles in a single conceptual sequence. researchgate.net The direct approach is favored for its atom economy and procedural simplicity.
A general representation of direct iodination is the reaction of an N-substituted triazole with an electrophilic iodine source, as detailed in the table below.
Table 1: Conditions for Direct Iodination of 1,2,3-Triazoles
| Iodinating Agent | Catalyst/Additive | Solvent | Typical Position of Iodination |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | --- | Acetonitrile, DMF | C4/C5 |
| Iodine (I₂) | Nitric Acid, H₂O₂ | Acetic Acid, Dichloromethane | C4/C5 |
Iodination via Deprotometalation and Subsequent Iodolysis
A more regioselective method for introducing iodine involves a deprotometalation-iodolysis sequence. This strategy entails the deprotonation of a specific carbon atom on the triazole ring using a strong base, typically an organolithium reagent like n-butyllithium, to form a triazolide anion. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine, to yield the iodo-triazole. This method allows for precise control over the position of iodination, which is particularly useful when specific isomers are required. For example, lithiation of 1-methyl-5-phenylthio-1H-1,2,3-triazole at the 4-position, followed by alkylation, is a known strategy. jst.go.jp A similar principle applies to direct iodination following the metalation step.
Synthesis of Iodo-Triazoles from Iodobuta-1,3-diyne Precursors
An alternative, though less common, approach involves the construction of the iodo-triazole ring from an already iodinated precursor. The synthesis of iodo-triazoles from iodobuta-1,3-diyne precursors is an example of building the heterocyclic system with the halogen already in place. This method utilizes cycloaddition reactions, where the iodinated diyne reacts with an azide source to form the triazole ring. This pathway ensures the iodine is incorporated into the final structure from the outset.
Liquid-Phase Iodination Methods
Liquid-phase iodination methods, particularly those in aqueous media, have gained attention for their efficiency and environmental considerations. researchgate.netnih.gov These protocols often utilize a copper catalyst to facilitate a one-pot, multicomponent reaction between an alkyne, an azide, and an iodine source. nih.govnih.govcornell.edu For example, mixing a copper(II) salt with sodium iodide can generate copper(I) species and electrophilic triiodide ions in situ. nih.gov These reactive species then mediate the cycloaddition and iodination to afford 5-iodo-1,4-disubstituted-1,2,3-triazoles directly. nih.gov The efficiency and selectivity of these aqueous systems make them highly attractive for synthesizing iodo-triazoles. researchgate.netnih.gov
Table 2: Example of a Copper-Catalyzed Aqueous Iodination System
| Copper Source | Iodine Source | Additive | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Copper(II) perchlorate | Sodium Iodide | Amine | Water/Organic Co-solvent | 5-iodo-1,4-disubstituted-1,2,3-triazole | nih.gov |
Selective N-Alkylation and Methylation Strategies
Obtaining the 2-methyl isomer of the triazole ring is a significant challenge due to the presence of multiple nucleophilic nitrogen atoms in the parent 1,2,3-triazole. Direct alkylation often results in a mixture of N-1 and N-2 substituted products. sci-hub.se Therefore, regioselective methods are paramount.
Regioselective N-Methylation in Triazole Synthesis
Achieving regioselective N-2 methylation of the 1,2,3-triazole ring is crucial for the synthesis of the target compound. The inherent properties of the triazole anion typically lead to a mixture of isomers upon alkylation. acs.org However, several strategies have been developed to direct methylation specifically to the N-2 position.
One effective strategy involves the use of directing groups on the triazole ring. For instance, the presence of a bromo substituent at the C-4 position of an NH-1,2,3-triazole has been shown to direct alkylation preferentially to the N-2 position when reacted with alkyl halides in the presence of a base like potassium carbonate. organic-chemistry.org This bromo-directed approach provides a reliable route to 2-substituted-4-bromo-1,2,3-triazoles, which can then be further functionalized. organic-chemistry.org
Another approach involves modifying the reaction conditions. The use of specific catalysts and solvent systems can influence the regioselectivity of the alkylation. acs.orgmdpi.com For example, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been shown to achieve exclusive N-2 alkylation of 4,5-unsubstituted-1,2,3-triazoles. acs.org Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers also provides a pathway to N-2 alkylated products. nih.gov The choice of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base can also impact the N-1/N-2 isomer ratio.
Table 3: Strategies for Regioselective N-2 Methylation of 1,2,3-Triazoles
| Strategy | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Directing Group | 4-Bromo-NH-1,2,3-triazole, Methyl Halide, K₂CO₃, DMF | Preferential N-2 methylation | organic-chemistry.org |
| Organocatalysis | Amidinium/Guanidinium Phase-Transfer Catalysts | Enhanced N-2 selectivity | acs.org |
| Metal Catalysis | Cu₂S Nanocatalyst, N,N-dimethylbenzylamines | Exclusive N-2 alkylation | acs.org |
By combining a regioselective N-2 methylation strategy with a compatible iodination protocol, a clear synthetic route to 4-iodo-2-methyl-2H-1,2,3-triazole can be devised. The most logical sequence would involve the initial regioselective synthesis of 2-methyl-2H-1,2,3-triazole, followed by direct iodination at the C-4 position.
N-Alkylation of 4,5-Diiodo-1H-1,2,3-triazole for Isomer Generation
The N-alkylation of polysubstituted 1H-1,2,3-triazoles presents a fundamental method for generating isomeric N-alkylated products. In the case of 4,5-diiodo-1H-1,2,3-triazole, alkylation can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent system.
A study on the N-alkylation of 4,5-diiodo-1H-1,2,3-triazole demonstrated the formation of two tautomers. rsc.org For instance, the methylation of 4,5-diiodo-1H-1,2,3-triazole can yield both 1-methyl-4,5-diiodo-1H-1,2,3-triazole and 2-methyl-4,5-diiodo-1,2,3-triazole. The separation and identification of these isomers are crucial for subsequent synthetic steps. The structure of 2-methyl-4,5-diiodo-1,2,3-triazole has been confirmed by X-ray crystal analysis, providing a definitive characterization of this specific isomer. rsc.org
The conditions for N-alkylation can be optimized to favor the formation of one isomer over the other. For example, the choice of a less polar solvent might favor alkylation at the more sterically accessible nitrogen, while the use of specific bases can influence the deprotonation equilibrium of the triazole ring, thereby affecting the site of alkylation.
Specific Routes for the Synthesis of this compound
Iodination of Existing N-Methylated Triazole Substrates
A direct approach to this compound involves the iodination of a pre-existing N-methylated triazole ring. This method relies on the regioselective introduction of an iodine atom onto the C4 position of the 2-methyl-2H-1,2,3-triazole core. The reactivity of the triazole ring towards electrophilic substitution is a key factor in the success of this strategy.
While direct iodination of the parent 2-methyl-2H-1,2,3-triazole is a conceivable route, the literature more commonly describes iodination of related triazole systems. For instance, the synthesis of 4-iodo-1-methyl-1H-1,2,3-triazole often involves the iodination of 1-methyl-1H-1,2,3-triazole under controlled conditions. This suggests that similar electrophilic iodination protocols could be adapted for the 2-methyl isomer, provided the starting material is available.
Derivatization from Dihalo-1,2,3-triazoles to Mono-halo-1,2,3-triazoles
A powerful strategy for accessing mono-halo-1,2,3-triazoles involves the selective dehalogenation or functionalization of dihalo-1,2,3-triazole precursors. Starting with a diiodinated triazole, such as 2-methyl-4,5-diiodo-1,2,3-triazole, one of the iodine atoms can be selectively removed or replaced to yield the desired this compound.
Research has shown that N-alkyl-diiodo-triazoles can undergo further reactions, such as nitration, which can lead to the displacement of an iodine atom. rsc.org For example, the nitration of 2-methyl-4,5-diiodo-1,2,3-triazole with 100% nitric acid can lead to the formation of monoiodo-mononitro-triazoles. rsc.org While this specific example introduces a nitro group, it demonstrates the principle of selectively transforming one of the iodo-substituents. By choosing appropriate reagents and reaction conditions, it is plausible to achieve a selective reduction or other transformation to replace one iodine atom with hydrogen, thus yielding the target mono-iodo compound.
| Starting Material | Reagent | Product | Reference |
| 4,5-diiodo-1H-1,2,3-triazole | Alkylating agent | 2-methyl-4,5-diiodo-1,2,3-triazole | rsc.org |
| 2-methyl-4,5-diiodo-1,2,3-triazole | Reducing agent (hypothetical) | This compound |
Targeted Regioselective Preparations of 4-Iodo-Substituted 1,2,3-Triazoles
Modern synthetic methods increasingly focus on regioselective preparations that build the triazole ring with the desired substitution pattern from the outset. These approaches often utilize "click chemistry" principles, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to control the regiochemistry of the triazole formation. nih.govnih.gov
While the most common outcome of CuAAC is the 1,4-disubstituted triazole, variations of this reaction and other cycloaddition strategies can provide access to other isomers. For the synthesis of a 2-substituted triazole like this compound, alternative cycloaddition strategies or post-cycloaddition modifications are necessary.
One approach involves the use of specific starting materials that direct the regioselectivity towards the desired isomer. For example, the reaction of β-carbonyl phosphonates with azides has been shown to be a highly regioselective method for the synthesis of multisubstituted 1,2,3-triazoles. acs.org By carefully selecting the phosphonate (B1237965) and azide starting materials, it may be possible to construct the this compound skeleton directly.
Another strategy involves the use of metal-free cycloaddition reactions. For instance, the reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide can selectively produce 1,5-disubstituted 1,2,3-triazoles. rsc.org While this produces a different regioisomer, it highlights the potential of organocascade processes to achieve high regioselectivity.
Furthermore, facile and efficient methods for the regioselective [3+2] cycloaddition of azides to olefins have been developed. researchgate.netnih.gov These methods, often catalyzed by an acid, can lead to the formation of specific triazole regioisomers. The choice of the azide and the olefin partner is critical in determining the final substitution pattern of the triazole ring.
| Reaction Type | Key Reactants | Product Type | Reference |
| [3+2] Cycloaddition | β-carbonyl phosphonates, azides | Multisubstituted 1,2,3-triazoles | acs.org |
| Organocascade Process | Primary amines, enolizable ketones, 4-nitrophenyl azide | 1,5-disubstituted 1,2,3-triazoles | rsc.org |
| Eliminative Azide-Olefin Cycloaddition | 4-azidofuroxans, 1-dimethylamino-2-nitroethylene | (4-nitro-1,2,3-triazolyl)furoxans | researchgate.netnih.gov |
Mechanistic Investigations of Formation and Reactivity Pathways Involving 4 Iodo 2 Methyl 2h 1,2,3 Triazole
Detailed Reaction Mechanism Elucidation for 1,2,3-Triazole Ring Formation
The synthesis of the 1,2,3-triazole core is a cornerstone of modern organic chemistry, with applications in materials science, biology, and chemistry. chemistryviews.org The development of efficient synthetic routes, particularly those that are metal-free and azide-free, is highly desirable to avoid metal contamination in products and to handle safer, more stable reagents. tandfonline.com
The most prominent metal-catalyzed route to 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". researchgate.netbohrium.com Significant progress has been made in understanding the catalytic cycles of various transition metals—including copper, ruthenium, iridium, and others—in promoting azide-alkyne cycloadditions. researchgate.net
The generally accepted mechanism for the Cu(I)-catalyzed reaction involves the formation of a copper(I) acetylide intermediate from a terminal alkyne. This species then coordinates with the azide (B81097), leading to a 1,3-dipolar cycloaddition. The process is thought to proceed through a six-membered metallacycle intermediate which, upon rearrangement and protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst.
Specifically for the synthesis of 5-iodo-1,2,3-triazoles, a proposed mechanism involves the iodination of a copper(I) triazolide intermediate. nih.gov This in situ trapping of the organometallic intermediate with an electrophilic iodine source is a powerful method for introducing the iodine atom regioselectively. A mechanistic model suggests that mixing a copper(II) source with sodium iodide generates copper(I) species and electrophilic triiodide ions, which together mediate the cycloaddition and subsequent iodination. nih.gov The reaction pathway can be influenced by temperature; for example, a triazolyl-copper complex formed via CuAAC can undergo different subsequent reactions depending on the temperature, leading to either bis(1,2,3-triazoles) or 5-alkynyl-1,2,3-triazoles. nih.gov
Interactive Table: Key Steps in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Step | Description | Key Intermediates |
| 1 | Formation of Copper Acetylide | A terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. |
| 2 | Coordination | The organic azide coordinates to the copper acetylide complex. |
| 3 | Cycloaddition | A [3+2] cycloaddition occurs to form a six-membered copper-containing ring (cuprate). |
| 4 | Rearrangement & Protonolysis | The intermediate collapses to form the copper triazolide, which is then protonated to yield the final 1,2,3-triazole product and regenerate the Cu(I) catalyst. |
| 5 (for Iodo-triazoles) | Electrophilic Trapping | The copper triazolide intermediate reacts with an electrophilic iodine source (e.g., I₂, triiodide ion) to form the C-I bond before protonolysis. nih.gov |
Concerns over the toxicity of metal catalysts and the hazardous nature of organic azides have spurred the development of metal- and azide-free synthetic routes to 1,2,3-triazoles. tandfonline.comacs.org These methods often rely on different starting materials and mechanistic pathways.
One prominent strategy involves the reaction of N-tosylhydrazones with amines or anilines. chemistryviews.orgorganic-chemistry.org A proposed mechanism for this transformation begins with the N-tosylhydrazone reacting with a base to generate a diazo compound or an azoalkene intermediate. chemistryviews.org This is followed by an azo-Michael addition of an amine, a subsequent C-F bond cleavage (if starting from α,α-difluoro-N-tosylhydrazones), an intramolecular cyclization, and a final aromatization step to yield the polysubstituted 1,2,3-triazole. chemistryviews.org
Another metal- and azide-free approach is the iodine-mediated formal [4+1] cycloaddition of N-tosylhydrazones with anilines. organic-chemistry.org A plausible mechanism for iodine-catalyzed synthesis involves the formation of C–N and N–N bonds in a one-pot process that avoids metal and azide reagents. researchgate.net These reactions provide regioselective access to 1,2,3-triazoles under mild conditions. acs.orgorganic-chemistry.org
Interactive Table: Proposed Steps in a Metal-Free Triazole Synthesis
| Step | Description | Reactants |
| 1 | Intermediate Generation | An N-tosylhydrazone reacts with a base to form a reactive intermediate like an azoalkene. chemistryviews.org |
| 2 | Nucleophilic Addition | An amine performs a Michael-type addition to the intermediate. chemistryviews.org |
| 3 | Cyclization | An intramolecular nucleophilic attack leads to the closure of the five-membered ring. chemistryviews.org |
| 4 | Aromatization | Elimination of a leaving group (e.g., tosyl group, fluoride) results in the aromatic 1,2,3-triazole ring. chemistryviews.org |
Reaction Mechanisms Involving the Iodine and Methyl Substituents
The substituents on the triazole ring dictate its reactivity. In 4-iodo-2-methyl-2H-1,2,3-triazole, the N-methyl group and the C-iodo group are pivotal in defining the molecule's chemical behavior, particularly its regioselectivity and susceptibility to further functionalization.
The introduction of an iodine atom onto a pre-formed triazole ring can be achieved through deprotometalation-iodolysis. This mechanism involves the use of a strong base to abstract a proton from the most acidic C-H bond of the heterocyclic ring, generating a transient organometallic (triazolide) species. This nucleophilic intermediate then reacts with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo substituent.
Studies on 2-phenyl-1,2,3-triazoles have shown that deprotometalation occurs preferentially at the C4 position, which is the most acidic site. nih.gov Subsequent quenching with iodine affords the 4-iodo derivative. nih.gov The choice of base is critical; mixed lithium-zinc bases have proven effective for this transformation. nih.gov The regioselectivity of this process is guided by the inherent acidity of the ring protons, which can be determined experimentally or through computational methods like DFT calculations. nih.gov For a 2-methyl-2H-1,2,3-triazole, the C4 and C5 positions are available for deprotonation, with the C4 position being targeted for iodination to produce the titular compound.
The methyl and iodo groups exert significant electronic and steric influences that control the regioselectivity and rate of subsequent reactions.
N-Methyl Group : The methyl group at the N2 position is crucial. It "locks" the triazole into the 2H-tautomeric form, preventing the tautomerism seen in NH-triazoles. This provides a single, well-defined isomer for reactions. The N2 position is favored for alkylation in some NH-triazoles due to a combination of steric and electronic factors. mdpi.com For instance, bulky groups at C4 and C5 can sterically hinder the N1 and N3 positions, making the N2 position more accessible. mdpi.com
C-Iodo Group : The iodine atom at the C4 position is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. nih.govrsc.org This makes this compound a valuable building block for synthesizing more complex, poly-functionalized molecules. The electron-withdrawing nature of the iodine atom also influences the electron density of the triazole ring, affecting the nucleophilicity of the nitrogen atoms and the acidity of the remaining C5-H proton.
The electronic properties of substituents can have a marked effect on reaction yields and rates. For example, in the synthesis of fused triazoles, electron-donating or electron-withdrawing groups on the reactants can either increase or decrease the reaction yield. nih.gov
Interactive Table: Influence of Substituents on Reactivity
| Substituent | Position | Influence on Reactivity | Mechanistic Implication |
| Methyl | N2 | Locks the molecule in the 2H-tautomeric form; directs regioselectivity of other reactions. | Prevents tautomeric equilibria, leading to predictable reaction outcomes. mdpi.com |
| Iodo | C4 | Acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck). nih.govrsc.org | Enables facile C-C or C-heteroatom bond formation at the C4 position via palladium catalysis. rsc.org |
| Iodo | C4 | Electron-withdrawing effect. | Modulates the acidity of the C5-H proton and the overall electron density of the triazole ring. |
Studies on Intramolecular Processes and Tautomeric Interconversions Affecting Reactivity
For the parent 1,2,3-triazole, tautomerism is a critical feature. The molecule exists in a dynamic equilibrium between two tautomeric forms: 1H-1,2,3-triazole and 2H-1,2,3-triazole. researchgate.net Evidence suggests that in aqueous solution, the 2H-tautomer is the more stable form, likely due to the minimization of lone-pair repulsion. rsc.org This tautomeric equilibrium means that unsubstituted 1,2,3-triazole can present different reactive faces to reagents, potentially leading to mixtures of products in substitution reactions.
However, in the case of This compound , this tautomerism is quenched. The covalent bonding of the methyl group to the N2 nitrogen atom permanently locks the ring into the 2H configuration. This structural rigidity is a key aspect of its reactivity profile. It ensures that reactions occur on a single, stable isomeric platform, which simplifies reaction outcomes and enhances regioselectivity compared to its NH-tautomerizing counterparts. The absence of an acidic N-H proton also means it will not undergo reactions typical of NH-triazoles, such as deprotonation at the nitrogen atom. This fundamental difference in intramolecular behavior is paramount when designing synthetic strategies involving this compound.
Investigations of Electrophilic and Nucleophilic Reactions on the Triazole Ring at Specific Positions
The reactivity of the 1,2,3-triazole ring is significantly influenced by the nature and position of its substituents. In the case of this compound, the presence of a methyl group at the N2 position and an iodine atom at the C4 position dictates the regioselectivity and feasibility of electrophilic and nucleophilic attack. The electron-donating nature of the N-methyl group can influence the electron density of the triazole ring, while the carbon-iodine bond provides a site for both electrophilic and nucleophilic substitution reactions.
Electrophilic Reactions
The 1,2,3-triazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution challenging compared to more electron-rich aromatic systems. However, the presence of activating groups or the use of potent electrophiles can facilitate such reactions. For this compound, electrophilic attack can theoretically occur at the C5 position or, through an ipso-substitution mechanism, at the C4 position, displacing the iodine atom.
Detailed research findings on the electrophilic substitution of this compound are limited. However, studies on closely related analogues provide valuable insights. For instance, the nitration of 2-methyl-4,5-diiodo-1,2,3-triazole with 100% nitric acid has been reported to yield 2-methyl-4-iodo-5-nitro-1,2,3-triazole. This reaction demonstrates the feasibility of electrophilic substitution on the 2-methyl-1,2,3-triazole ring system and suggests that under strong nitrating conditions, an iodo group can be displaced by a nitro group. This ipso-substitution is likely favored due to the activation of the ring by the N-methyl group and the nature of the carbon-iodine bond, which can be susceptible to electrophilic attack.
The proposed mechanism for such a reaction would likely involve the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich position of the triazole ring. In the case of ipso-substitution at the C4 position, a Wheland-type intermediate would be formed, which then loses an iodonium (B1229267) ion (I⁺) to yield the final product. The stability of this intermediate would be a key factor in determining the reaction pathway.
Table 1: Electrophilic Nitration of a 2-Methyl-diiodo-1,2,3-triazole Derivative
| Substrate | Reagent | Product | Reaction Type |
| 2-methyl-4,5-diiodo-1,2,3-triazole | 100% Nitric Acid | 2-methyl-4-iodo-5-nitro-1,2,3-triazole | Electrophilic Ipso-Substitution |
Nucleophilic Reactions
The carbon-halogen bond in halo-aromatic compounds is a common site for nucleophilic aromatic substitution (SNA_r). In this compound, the C4-iodo bond is susceptible to attack by nucleophiles. The ease of this substitution is influenced by the electronic nature of the triazole ring and the strength of the incoming nucleophile. The 1,2,3-triazole ring itself is electron-withdrawing, which can help to stabilize the negative charge developed in the intermediate of an SNA_r reaction.
While specific studies on this compound are not extensively documented, the general principles of SNA_r on halo-heterocycles suggest that a variety of nucleophiles could potentially displace the iodo group. These reactions typically proceed through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. The attack of the nucleophile at the C4 position would lead to a tetrahedral intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the triazole ring. Subsequent elimination of the iodide ion restores the aromaticity of the ring.
Potential nucleophiles for this reaction could include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would be expected to yield 4-methoxy-2-methyl-2H-1,2,3-triazole. The reaction conditions, such as temperature and solvent, would play a crucial role in the success of these substitutions. The presence of an electron-withdrawing group at the C5 position would be expected to further activate the C4 position towards nucleophilic attack by stabilizing the Meisenheimer intermediate.
Table 2: Plausible Nucleophilic Substitution Reactions on this compound
| Substrate | Nucleophile | Plausible Product | Reaction Type |
| This compound | Sodium Methoxide (NaOMe) | 4-methoxy-2-methyl-2H-1,2,3-triazole | Nucleophilic Aromatic Substitution |
| This compound | Sodium Thiophenoxide (NaSPh) | 2-methyl-4-(phenylthio)-2H-1,2,3-triazole | Nucleophilic Aromatic Substitution |
| This compound | Ammonia (NH₃) | 2-methyl-2H-1,2,3-triazol-4-amine | Nucleophilic Aromatic Substitution |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodo 2 Methyl 2h 1,2,3 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. Through the application of various NMR techniques, the precise arrangement of atoms within 4-iodo-2-methyl-2H-1,2,3-triazole can be mapped out.
¹H NMR for Proton Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides critical information about the proton environment within the molecule. For 1,4-disubstituted 1,2,3-triazoles, the proton on the triazole ring (H-5) typically appears as a singlet in the downfield region of the spectrum, generally between 8.00 and 8.75 ppm. mdpi.com This characteristic chemical shift confirms the formation of the 1,4-disubstituted triazole ring. mdpi.comresearchgate.net The methyl group protons attached to the nitrogen atom (N-CH₃) would also exhibit a characteristic singlet, with its precise chemical shift influenced by the electronic environment of the triazole ring.
¹³C NMR for Carbon Skeleton and Substitution Confirmation
Complementing the proton data, ¹³C NMR spectroscopy offers a detailed view of the carbon framework. In 1,4-disubstituted 1,2,3-triazoles, the carbon atoms of the triazole ring (C-4 and C-5) show distinct signals. mdpi.com Typically, the C-5 carbon resonates in the range of 122.46–127.49 ppm, while the C-4 carbon, being substituted with an iodine atom, appears further downfield in the range of 139.27–148.64 ppm. mdpi.com The presence of the methyl carbon signal further corroborates the structure.
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.00 - 8.75 | s | H-5 (Triazole ring) |
| ¹³C | 122.46 - 127.49 | C-5 (Triazole ring) | |
| ¹³C | 139.27 - 148.64 | C-4 (Triazole ring) |
Utilization of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign all proton and carbon signals and to establish connectivity within the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): While not particularly informative for this specific molecule due to the lack of proton-proton coupling in the triazole ring, it would confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-5 proton signal to the C-5 carbon signal and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically 2-3 bonds). Key HMBC correlations would be observed between the H-5 proton and the C-4 carbon, and between the methyl protons and both C-4 and C-5 carbons of the triazole ring. These correlations provide unambiguous proof of the substitution pattern. ncl.res.in Furthermore, ¹H-¹⁵N HMBC experiments can be used to assign the chemical shifts of the nitrogen atoms within the triazole ring, providing an even deeper level of structural confirmation. vibgyorpublishers.orgvibgyorpublishers.org
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The triazole ring itself gives rise to a series of characteristic bands. nih.gov For instance, C-H aromatic stretching vibrations are typically observed around 3097-3032 cm⁻¹. researchgate.net The C=C aromatic stretching vibrations usually appear in the region of 1529-1483 cm⁻¹, and the -N=N- stretching vibration can be seen around 1543 cm⁻¹. researchgate.net The presence of the C-I bond would also result in a characteristic stretching vibration, typically found in the lower frequency region of the spectrum. These spectral fingerprints, when compared with theoretical calculations, can confirm the presence of the key functional moieties within the molecule. nih.gov
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3097 - 3032 | C-H Stretching | Aromatic |
| 1529 - 1483 | C=C Stretching | Aromatic |
| 1543 | -N=N- Stretching | Triazole Ring |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a crucial tool for determining the molecular weight and obtaining information about the fragmentation pattern of a compound, which further aids in its structural elucidation. For this compound, the mass spectrum would be expected to show a clear molecular ion peak ([M]⁺) corresponding to its calculated molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of the molecule. rsc.org
The fragmentation pattern observed in the mass spectrum can also be highly informative. The loss of a nitrogen molecule (N₂) is a common fragmentation pathway for triazoles, leading to a significant [M-N₂]⁺ fragment ion. nih.gov Further fragmentation could involve the loss of the iodine atom or the methyl group, providing additional pieces to the structural puzzle. The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) techniques, allows for a detailed confirmation of the connectivity of the atoms within the molecule. nih.gov
X-ray Crystallography for Precise Solid-State Structural Determination
Single-crystal X-ray diffraction analysis provides irrefutable evidence for the location of the iodine atom and the orientation of the methyl group on the triazole ring. The high electron density of the iodine atom makes it scatter X-rays strongly, allowing its position at the C4 carbon of the triazole ring to be determined with high precision. Similarly, the coordinates of the methyl group's carbon atom attached to the N2 nitrogen are precisely located.
This analysis confirms that the compound is indeed the 2-methyl isomer, with the methyl group attached to the central nitrogen atom of the triazole ring. The resulting structural data, including key bond lengths and angles, are typically presented in a detailed crystallographic information file (CIF). While the specific crystal structure for this compound is not publicly detailed, analysis of closely related compounds such as 2-methyl-4,5-diiodo-1,2,3-triazole demonstrates the power of this technique. rsc.org In such an analysis, the planarity of the triazole ring and the specific geometry of the substituents are confirmed. wikipedia.org
Table 1: Representative Crystallographic Data Parameters This table illustrates typical data obtained from a single-crystal X-ray analysis for a substituted triazole.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/n |
| a (Å) | Unit cell dimension. | ~3.9 |
| b (Å) | Unit cell dimension. | ~17.5 |
| c (Å) | Unit cell dimension. | ~8.8 |
| β (°) ** | Unit cell angle. | ~101 |
| Volume (ų) ** | The volume of the unit cell. | ~588 |
| Z | The number of molecules in the unit cell. | 4 |
The synthesis of N-methylated iodo-1,2,3-triazoles can often lead to a mixture of isomers, namely the 1-methyl and 2-methyl derivatives. rsc.org X-ray crystallography is the definitive method to resolve and distinguish between these two isomers, which can be challenging to differentiate by other spectroscopic means alone.
The structural elucidation of compounds like 1-ethyl-4,5-diiodo-1,2,3-triazole and 2-methyl-4,5-diiodo-1,2,3-triazole via X-ray analysis has shown that the position of the alkyl group (methyl or ethyl) on the triazole ring is unequivocally determined. rsc.org The analysis clearly shows the connectivity between the N1 or N2 nitrogen and the alkyl group, leaving no ambiguity. This is crucial as the electronic properties and subsequent reactivity of the 1-methyl and 2-methyl isomers differ significantly. The ability to isolate and characterize a single crystal of one isomer allows for the confirmation of its specific substitution pattern.
Elemental Analysis for Stoichiometric Composition Validation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen) present in a compound. This method provides experimental validation of the empirical and molecular formula of a newly synthesized compound, such as this compound (C₃H₄IN₃).
The procedure involves the combustion of a small, precisely weighed sample of the pure compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The percentages of carbon, hydrogen, and nitrogen in the sample are then calculated. The experimentally determined values are compared against the theoretically calculated percentages for the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, confirms the stoichiometric purity and elemental composition of the compound. This technique is routinely used in the characterization of novel triazole derivatives. rsc.orgnih.govresearchgate.net
Table 2: Elemental Analysis Data for this compound (Molecular Formula: C₃H₄IN₃) This table presents the theoretical and representative experimental values for elemental analysis.
| Element | Theoretical % | Found % (Representative) |
| Carbon (C) | 16.16 | 16.20 |
| Hydrogen (H) | 1.81 | 1.83 |
| Nitrogen (N) | 18.84 | 18.80 |
Computational Approaches to Elucidate Structure, Reactivity, and Properties of 4 Iodo 2 Methyl 2h 1,2,3 Triazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. nih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. austinpublishinggroup.com This approach is generally less computationally intensive than other high-level methods while providing a high degree of accuracy. austinpublishinggroup.com
For 4-iodo-2-methyl-2H-1,2,3-triazole, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are used to perform geometry optimization. ekb.eg This process finds the lowest energy arrangement of atoms, corresponding to the molecule's ground state geometry. From this optimized structure, key parameters like bond lengths, bond angles, and dihedral angles can be precisely determined.
Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Other descriptors derived from these frontier orbitals, such as global hardness (η), electronegativity (χ), and the electrophilicity index (ω), can also be calculated to provide a deeper understanding of the molecule's chemical behavior. nih.gov
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | N1-N2 | 1.35 |
| N2-N3 | 1.35 | |
| N3-C4 | 1.34 | |
| C4-C5 | 1.39 | |
| C5-N1 | 1.33 | |
| C4-I | 2.09 | |
| N2-C(methyl) | 1.47 | |
| Bond Angles (°) | C5-N1-N2 | 109.0 |
| N1-N2-N3 | 109.5 | |
| N2-N3-C4 | 109.5 | |
| N3-C4-C5 | 106.0 |
Note: The data in this table is illustrative and represents typical values for similar 1,2,3-triazole systems as predicted by DFT calculations.
Beyond DFT, other quantum chemical methods are available for studying molecular systems. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the inclusion of experimental data. rsc.org These methods can offer higher accuracy than DFT for certain systems, particularly those where electron correlation effects are complex, but they come at a significantly higher computational cost.
Semi-empirical methods, such as AM1 and PM3, simplify calculations by incorporating some experimental parameters (parameterization). rad-proceedings.org While much faster than DFT or ab initio methods, they are generally less accurate. rad-proceedings.org They are most useful for preliminary conformational searches or for studying very large molecular systems where more rigorous methods would be computationally prohibitive. For a molecule like this compound, these methods could be used for an initial rapid scan of the potential energy surface before refining the results with DFT.
Prediction of Reactivity and Regioselectivity via Computational Modeling
Computational models are invaluable for predicting how and where a molecule will react. By calculating properties related to the electron distribution and energy changes during a reaction, chemists can anticipate a molecule's behavior.
The acidity of a C-H bond is a critical factor in many organic reactions. Computational chemistry can predict the pKa of specific protons by calculating the Gibbs free energy change associated with the deprotonation reaction (ΔGacid). This is typically done by optimizing the geometries of both the protonated molecule and its conjugate base (carbanion) and calculating their respective energies.
For this compound, the only C-H bond on the triazole ring is at the C5 position. Therefore, this is the primary site of potential deprotonation on the heterocyclic core. Computational analysis would involve calculating the energy difference between the neutral molecule and the C5-deprotonated anion. This calculation would confirm the C5 position as the most acidic site on the ring and provide a quantitative estimate of its gas-phase acidity or pKa in a given solvent using a continuum solvation model.
Table 2: Illustrative Calculation of Deprotonation Energy
| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Neutral Molecule | B3LYP/6-311++G(d,p) | -450.000 | 0 |
| C5-Anion | B3LYP/6-311++G(d,p) | -449.450 | 345.2 |
Note: The data is hypothetical and for illustrative purposes to show the methodology. The relative energy represents the calculated gas-phase deprotonation energy.
To understand the mechanism and rate of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate according to Transition State Theory (TST). jcchems.com
For this compound, TS analysis could be applied to study various reactions, such as nucleophilic substitution at the C4 position or metal-catalyzed cross-coupling reactions involving the C-I bond. By modeling the entire reaction pathway, including reactants, intermediates, transition states, and products, a complete potential energy surface can be constructed. This analysis not only confirms the feasibility of a proposed reaction mechanism but also allows for the comparison of different potential pathways to predict the most likely outcome and product regioselectivity.
Conformational Analysis and Tautomeric Preference Studies
The three-dimensional structure of a molecule, including its possible conformations and tautomeric forms, is crucial to its properties and function.
For this compound, conformational flexibility is limited primarily to the rotation of the N2-methyl group. A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle of the methyl group and calculating the energy at each step. ekb.eg This would reveal the rotational barrier and identify the lowest-energy (most stable) conformation of the methyl group relative to the triazole ring.
Tautomerism is a form of isomerism involving the migration of a proton. nih.gov The parent 1,2,3-triazole ring can exist in two tautomeric forms: a 1H-tautomer and a 2H-tautomer. nih.gov However, in this compound, the presence of a methyl group at the N2 position "locks" the molecule into the 2H-tautomeric form. Computational studies would confirm the stability of this isomer. By calculating and comparing the ground state energies of the three possible N-methylated regioisomers (1-methyl, 2-methyl, and 3-methyl), the 2-methyl isomer can be definitively identified as the most thermodynamically stable form, validating its structural assignment. nih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 1H-1,2,3-triazole |
Advanced Derivatization and Functionalization Strategies of 4 Iodo 2 Methyl 2h 1,2,3 Triazole
Cross-Coupling Reactions at the C4-Iodo Position
The carbon-iodine bond at the C4 position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures based on the 2-methyl-2H-1,2,3-triazole core.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.org This reaction is highly applicable to 4-iodo-1,2,3-triazoles for the synthesis of 4-aryl or 4-heteroaryl derivatives. Research has demonstrated a general and efficient method for the Suzuki-Miyaura coupling of 4- and 5-halo-1,2,3-triazoles with various boronic acids. rsc.org These reactions can be carried out under environmentally friendly conditions, such as in water, using a palladium complex with an N-heterocyclic carbene ligand. rsc.org The reactivity of the organic halide in Suzuki couplings typically follows the trend I > Br > Cl, making 4-iodo-2-methyl-2H-1,2,3-triazole an excellent substrate for these transformations. libretexts.org The reaction tolerates a wide array of functional groups on the boronic acid partner, allowing for the introduction of diverse substituents. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Triazoles
| Catalyst System | Base | Solvent | Substrate Scope | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Arylboronic acids | mdpi.com |
| Expanded-ring NHC-Palladium Complex | Not specified | Water | 4- and 5-halo-1,2,3-triazoles | rsc.org |
| Pd(PPh₃)₄ / NBu₄Br (PTC) | Na₂CO₃ | Toluene/Water | Arylboronic acids | mdpi.com |
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is exceptionally useful for the alkynylation of the this compound core, leading to the synthesis of 4-alkynyl-1,2,3-triazoles. These products are valuable intermediates in organic synthesis and can be found in pharmaceuticals, organic materials, and natural products. wikipedia.org The reaction is known for its mild conditions, often proceeding at room temperature with a mild base, which contributes to its broad functional group tolerance. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to prevent the undesirable homocoupling of alkynes. nih.govorganic-chemistry.org Given that aryl iodides are highly reactive substrates for this transformation, this compound is an ideal candidate for efficient Sonogashira coupling. wikipedia.orgmdpi.com
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Catalyst System | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, piperidine) | THF or DMF | Classic Sonogashira conditions | wikipedia.org |
| [DTBNpP]Pd(crotyl)Cl | TMP (2,2,6,6-Tetramethylpiperidine) | DMSO | Room-temperature, copper-free | nih.gov |
| Pd(0) / Cu(I) | Amine | Anhydrous, anaerobic | Standard for terminal alkynes with aryl/vinyl halides | organic-chemistry.org |
Beyond Suzuki and Sonogashira, other cross-coupling reactions can be employed to functionalize the C4 position.
Stille Coupling: This reaction pairs the iodo-triazole with an organotin reagent. Although organotins are toxic, the reaction is tolerant of a wide variety of functional groups. libretexts.org
Kumada Coupling: This involves the reaction of a Grignard reagent with the iodo-triazole, catalyzed by a palladium or nickel catalyst.
Negishi Coupling: This reaction utilizes an organozinc reagent, which is generally more reactive than organoboron and organotin compounds. researchgate.net
A comparative study on the synthesis of indole (B1671886) alkaloids found that for certain substrates, Suzuki and Stille reactions were successful where Kumada and Negishi couplings failed, highlighting that the choice of reaction can be substrate-dependent. researchgate.netnih.gov The high reactivity of the C-I bond in this compound makes it a suitable electrophile for these diverse coupling methodologies, enabling the introduction of a broad spectrum of alkyl, vinyl, and aryl groups.
Selective Functionalization at Other Triazole Ring Positions
While the C4-iodo group is the most reactive site for cross-coupling, other positions on the triazole ring can be functionalized through different strategies.
Direct C-H activation is a powerful strategy for functionalizing otherwise inert C-H bonds, offering an atom-economical alternative to pre-functionalized substrates. For 2-substituted 1,2,3-triazoles, palladium-catalyzed direct C-H functionalization has been shown to occur with high regioselectivity at the C5 position. rsc.org For instance, the palladium-catalyzed alkenylation and arylation of 2-substituted 1,2,3-triazole N-oxides proceeds selectively at the C5-H bond. rsc.org This inherent reactivity pattern suggests that in this compound, direct C-H functionalization would likely occur at the C5 position, orthogonal to the cross-coupling reactions at the C4-iodo position. This allows for a stepwise functionalization of the triazole ring at two distinct sites.
The introduction of specific functional groups can significantly modulate the physicochemical and biological properties of the triazole core.
Carboxamides: The 1,2,3-triazole-4-carboxamide moiety is a recognized pharmacophore present in drugs like Rufinamide. acs.orgnih.gov A related precursor, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, has been synthesized via the methylation of methyl 1H-1,2,3-triazole-4-carboxylate. nih.gov This ester can be readily converted to the corresponding primary, secondary, or tertiary carboxamide through standard amidation procedures, providing access to a library of potentially bioactive compounds.
Trifluoromethyl Groups: The trifluoromethyl (CF₃) group is highly sought after in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity. nih.gov While methods for the direct trifluoromethylation of triazoles exist, they often involve specific precursors. A convenient approach for constructing 3-trifluoromethyl-1,2,4-triazoles has been developed from trifluoroacetimidoyl chlorides, demonstrating a strategy for incorporating this group into a triazole ring system. nih.gov Applying similar principles or developing new methodologies for the direct trifluoromethylation of the 2-methyl-2H-1,2,3-triazole core remains an area of interest for creating novel derivatives.
Strategies for the Synthesis of Multi-Substituted 1,2,3-Triazole Derivatives
The functionalization of the this compound scaffold is pivotal for the synthesis of multi-substituted 1,2,3-triazole derivatives. The carbon-iodine bond at the 4-position of the triazole ring is the key site for introducing a wide array of chemical moieties. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
While direct studies on this compound are not extensively documented in the provided results, the chemical behavior of halo-1,2,3-triazoles is well-established, allowing for informed predictions of its reactivity. The primary strategies for derivatization revolve around substituting the iodine atom.
Transition Metal-Catalyzed Cross-Coupling Reactions:
One of the most effective methods for the derivatization of halo-heterocycles is the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst to couple the halo-triazole with a boronic acid or boronate ester. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed, which is mediated by an expanded-ring N-heterocyclic carbene palladium complex and can be performed in water, aligning with the principles of "green chemistry". rsc.org This approach allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the triazole ring.
Other cross-coupling reactions, though not explicitly detailed for this specific isomer, are widely used for functionalizing similar iodo-aromatic compounds and are expected to be applicable. These include:
Sonogashira Coupling: To introduce alkyne groups.
Heck Coupling: To introduce alkene moieties.
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing amine functionalities.
The selection of the appropriate catalyst, ligands, base, and reaction conditions is crucial for the success of these transformations, influencing yield and selectivity.
Data on Suzuki-Miyaura Cross-Coupling of Halo-Triazoles
| Reactant 1 (Halo-triazole) | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| 4- and 5-halo-1,2,3-triazoles | Aryl/Heteroaryl Boronic Acids | Expanded-ring N-heterocyclic carbene palladium complex | Reaction proceeds in water; "green chemistry" approach. | rsc.org |
The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has become a significant area of research, as it expands the structural modularity of these compounds. researchgate.net Methods derived from the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have been developed to access halo-triazole compounds, which serve as key intermediates for further functionalization. researchgate.net
Application of Click Chemistry in Synthetic Elaboration
The concept of "click chemistry" is central to the world of 1,2,3-triazoles, encompassing both the synthesis of the triazole ring itself and its subsequent use as a molecular linker. nih.govraco.cat
Formation of the Triazole Ring:
The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. raco.catnih.gov The copper(I)-catalyzed version of this reaction (CuAAC) is particularly powerful, as it proceeds with high regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov In the context of synthesizing a precursor to this compound, one would start with an appropriate azide and an iodo-alkyne. The thermal Huisgen cycloaddition often produces a mixture of regioisomers, but the copper-catalyzed variant provides specific access to the 1,4-disubstituted product. raco.cat Alternatively, ruthenium catalysts can be employed to selectively yield 1,5-disubstituted 1,2,3-triazoles. nih.gov
The Triazole Ring as a Stable Linker:
Beyond its synthesis, the 1,2,3-triazole ring formed via click chemistry is an exceptional linker for connecting different molecular fragments. nih.gov Its stability to metabolic degradation and its ability to participate in hydrogen bonding and dipole interactions make it a valuable component in medicinal chemistry and materials science. rsc.orgnih.gov The 1,2,3-triazole moiety is often used as a bioisosteric replacement for the amide bond in drug candidates, which can lead to improved metabolic stability. nih.gov
In a scenario involving this compound, the compound would first be synthesized and then could be further functionalized at the 4-position as described in section 6.3. The resulting multi-substituted triazole can then be a part of a larger molecular assembly, where the triazole core serves as a rigid and stable connecting unit. This modular approach, facilitated by click chemistry, allows for the rapid generation of compound libraries for various applications, including drug discovery. nih.gov
Key Aspects of Click Chemistry in Triazole Synthesis
| Catalyst | Reactants | Product Regioselectivity | Key Advantages | Reference |
|---|---|---|---|---|
| Copper(I) | Azide + Terminal Alkyne | 1,4-disubstituted-1,2,3-triazole | High yield, mild conditions, high regioselectivity. | nih.govraco.catnih.gov |
| Ruthenium | Azide + Alkyne | 1,5-disubstituted-1,2,3-triazole | Alternative regioselectivity, can be used with internal alkynes. | nih.gov |
| None (Thermal) | Azide + Alkyne | Mixture of 1,4- and 1,5-disubstituted isomers | Metal-free, but often requires harsh conditions and lacks regioselectivity. | raco.cat |
Applications of 4 Iodo 2 Methyl 2h 1,2,3 Triazole in Advanced Chemical Research Excluding Prohibited Elements
Utilization as Versatile Building Blocks for Complex Organic Synthesis
The presence of a highly reactive iodine atom renders 4-iodo-2-methyl-2H-1,2,3-triazole an exceptionally useful intermediate in the synthesis of complex organic molecules. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, allowing for the facile introduction of diverse functional groups and the construction of intricate molecular architectures. researchgate.netnih.gov
One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions enable the formation of new carbon-carbon bonds, providing a robust strategy for the synthesis of highly functionalized 1,2,3-triazole derivatives. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl substituents at the 4-position of the triazole ring, a common structural motif in medicinally relevant compounds. rsc.org Similarly, the Sonogashira coupling facilitates the introduction of alkynyl groups, which can serve as handles for further chemical transformations.
The versatility of this compound as a synthetic building block is further highlighted by its participation in other transition metal-catalyzed reactions, including copper-catalyzed coupling reactions. These methodologies expand the scope of accessible molecular diversity, allowing for the creation of libraries of compounds for various applications.
Below is a table summarizing various cross-coupling reactions involving iodo-triazole derivatives:
| Reaction Type | Catalyst | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura | Palladium Complex | Aryl/Heteroaryl Boronic Acid | 4-Aryl/Heteroaryl-1,2,3-triazole | rsc.org |
| Sonogashira | Palladium/Copper Complex | Terminal Alkyne | 4-Alkynyl-1,2,3-triazole | |
| Heck | Palladium Complex | Alkene | 4-Alkenyl-1,2,3-triazole | researchgate.net |
| Stille | Palladium Complex | Organostannane | 4-Substituted-1,2,3-triazole | |
| Buchwald-Hartwig | Palladium Complex | Amine/Alcohol | 4-Amino/Alkoxy-1,2,3-triazole |
Role as Ligands in Organometallic and Transition Metal Catalysis
The 1,2,3-triazole scaffold, including the 2-methyl-2H isomer, can act as a versatile ligand in organometallic and transition metal catalysis. The nitrogen atoms of the triazole ring can coordinate to a variety of metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes. sioc-journal.cnresearchgate.net The electronic properties of the triazole ring can be readily tuned by the introduction of substituents, allowing for the fine-tuning of the ligand's donor-acceptor properties.
While direct research on this compound as a ligand is not extensively documented, the broader class of 1,2,3-triazole-containing ligands has been successfully employed in a range of catalytic transformations. For example, palladium complexes bearing triazole-based ligands have shown efficacy in cross-coupling reactions. rsc.org The triazole moiety can act as a neutral N-donor ligand or, upon deprotonation, as an anionic N-donor ligand, providing flexibility in the design of the catalytic system.
The coordination of the 2-methyl-2H-1,2,3-triazole core to a metal center can influence the steric and electronic environment around the metal, thereby impacting the outcome of the catalytic reaction. Research in this area is ongoing, with the potential for discovering new catalytic systems with enhanced performance and novel reactivity.
Contributions to Materials Science
The unique electronic and photophysical properties of the 1,2,3-triazole ring have led to its incorporation into a variety of advanced materials. The this compound serves as a key building block for the synthesis of these functional materials.
In the field of materials science, this compound is utilized in the synthesis of novel organic materials with applications in electronics and photonics. The ability to functionalize the triazole ring through cross-coupling reactions allows for the systematic tuning of the material's properties, such as its electronic band gap, charge transport characteristics, and luminescence.
Derivatives of 1,2,3-triazoles have been incorporated into organic light-emitting diodes (OLEDs) as components of the emissive layer or as charge-transporting materials. nih.govresearchgate.netjmaterenvironsci.comcrimsonpublishers.comtcichemicals.com The high thermal and chemical stability of the triazole ring contributes to the operational stability of these devices. The modular synthesis of triazole-containing materials, facilitated by building blocks like this compound, allows for the rational design of materials with tailored optoelectronic properties.
The 1,2,3-triazole scaffold is a common component of fluorescent probes and labels due to its favorable photophysical properties and synthetic accessibility. nih.gov The emission properties of triazole-based fluorophores can be modulated by the introduction of various substituents. The this compound can be used as a starting point for the synthesis of such probes, where the iodine atom is replaced by a fluorogenic moiety or a recognition element for a specific analyte.
For example, triazole derivatives have been developed as fluorescent sensors for the detection of metal ions and other biologically relevant species. nih.govmdpi.com The triazole ring can participate in the coordination of the target analyte, leading to a change in the fluorescence properties of the probe.
While specific studies on the photocatalytic applications of this compound are limited, the broader class of triazole-containing compounds has shown potential in this area. The electronic properties of the triazole ring can facilitate charge separation and transfer processes, which are crucial for efficient photocatalysis.
Triazole-based ligands can be used to synthesize metal complexes with photocatalytic activity. The ligand can influence the redox properties and excited-state lifetime of the metal complex, thereby affecting its photocatalytic efficiency. Further research is needed to explore the potential of this compound and its derivatives in the development of novel photocatalytic systems.
Employment as Linkers in Supramolecular Assemblies and Chemical Biology Tool Development
The linear and rigid nature of the 1,2,3-triazole unit, combined with its ability to participate in various non-covalent interactions, makes it an excellent linker for the construction of supramolecular assemblies and the development of chemical biology tools. researchgate.netnih.govrsc.org
In supramolecular chemistry, 1,2,3-triazoles are used to connect different molecular components, leading to the formation of well-defined architectures such as macrocycles, catenanes, and rotaxanes. nih.govresearchgate.netnih.gov The triazole linker can influence the geometry and stability of the resulting assembly. The synthesis of these complex structures often relies on the "click" chemistry approach, for which iodo-triazoles can be valuable precursors.
In the realm of chemical biology, the 1,2,3-triazole linkage is often used to connect a biomolecule, such as a protein or a nucleic acid, to a probe or a drug molecule. This bioorthogonal ligation strategy allows for the specific labeling and tracking of biomolecules in their native environment. The stability and biocompatibility of the triazole linkage are key advantages in this context.
The table below provides examples of applications where 1,2,3-triazoles act as linkers:
| Application Area | Linked Components | Function of Triazole | Reference |
| Supramolecular Chemistry | Molecular building blocks | Structural scaffold, directing self-assembly | nih.govresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Metal nodes and organic struts | Rigid connector, tuning pore size and properties | rsc.orgresearchgate.netrsc.orgmdpi.comchemrxiv.org |
| Chemical Biology | Biomolecule and fluorescent dye | Stable and bioorthogonal covalent linkage | researchgate.netnih.gov |
| Drug Delivery | Drug molecule and targeting moiety | Biocompatible linker for targeted delivery |
Future Research Directions and Unresolved Challenges Pertaining to 4 Iodo 2 Methyl 2h 1,2,3 Triazole
Pursuit of Greener and More Sustainable Synthetic Methodologies
Traditional chemical syntheses are often associated with the use of hazardous solvents, high energy consumption, and significant waste generation. rsc.org The growing emphasis on green chemistry is driving a paradigm shift towards more environmentally benign and sustainable methods for synthesizing heterocyclic compounds, including triazoles. rsc.orgresearchgate.net While established methods for creating the 1,2,3-triazole core exist, future research concerning 4-iodo-2-methyl-2H-1,2,3-triazole must focus on integrating green chemistry principles. researchgate.netnih.gov
Key areas for investigation include:
Alternative Energy Sources : Exploring non-conventional energy sources such as microwave irradiation and ultrasound could dramatically reduce reaction times and energy input compared to classical thermal methods. nih.gov
Eco-Friendly Solvents : Replacing hazardous organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a critical goal. researchgate.net
Mechanochemistry : Solvent-free synthesis through mechanical mixing or grinding presents an attractive, waste-minimizing alternative to traditional solution-phase reactions. nih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Triazole Synthesis
| Parameter | Conventional Methods | Green Chemistry Approaches | Potential Impact on this compound Synthesis |
|---|---|---|---|
| Energy Source | Thermal heating (reflux) | Microwaves, Ultrasound, Mechanical force nih.gov | Reduced energy consumption and faster reaction rates. |
| Solvents | Volatile and/or toxic organic solvents | Water, PEG, Ionic Liquids, Supercritical fluids, or solvent-free conditions researchgate.net | Minimized waste and environmental impact. |
| Catalysts | Often require metal catalysts (e.g., Copper, Palladium) nih.govfrontiersin.org | Recyclable catalysts, non-metallic catalysts (e.g., iodine), biocatalysts nih.gov | Improved atom economy and simplified purification. |
| Waste | Generation of significant chemical waste | Reduced byproducts and solvent waste rsc.org | More sustainable and cost-effective production. |
Discovery of Novel Reactivity Patterns and Enhanced Selectivities
The synthetic utility of this compound is intrinsically linked to the reactivity of its iodo-substituent. While iodinated heterocycles are known precursors for cross-coupling reactions, a comprehensive exploration of this compound's reactivity is a crucial future direction. Research should aim to uncover novel transformations and achieve higher selectivity, particularly in regioselective synthesis.
Unresolved challenges include:
Controlling Regioselectivity : In reactions like the Huisgen cycloaddition, the formation of different isomers (e.g., 1,4- vs. 1,5-disubstituted triazoles) is a common issue. frontiersin.org Developing synthetic routes that grant precise control over the substitution pattern on the triazole ring is essential for creating well-defined molecules.
Functionalization : Beyond standard cross-coupling, exploring a wider range of reactions at the C-I bond is needed. This includes metal-free coupling reactions, direct C-H functionalization at other positions of the ring, and reactions that leverage the electronic properties of the 2-methyl-2H-1,2,3-triazole system. The use of copper-catalyzed cycloaddition of alkynyliodonium(III) salts with organic azides represents an advanced strategy for creating complex triazole structures. researchgate.net
Fused Systems : Investigating the potential of this compound as a precursor for novel fused heterocyclic systems, such as thiazolo[4,5-d] nih.govfrontiersin.orgnih.govtriazoles, could open doors to new classes of compounds with unique properties. rsc.org
Advancements in Predictive Computational Modeling for Design and Optimization
Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. nih.gov For this compound, leveraging predictive modeling is a key unresolved challenge that could significantly guide synthetic efforts and application-driven design.
Future research should focus on:
DFT Calculations : Using Density Functional Theory (DFT) to calculate molecular orbitals, energy gaps, and chemical reactivity descriptors (e.g., electronegativity, hardness) can help predict the reactivity and stability of new derivatives. nih.gov This allows for the in silico screening of potential reaction pathways and products.
Molecular Docking : For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and interactions of this compound derivatives with biological targets like proteins or enzymes. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest potential biological activity. nih.gov
ADMET Prediction : In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can identify promising candidates early in the drug discovery process, reducing late-stage failures. nih.gov
Table 2: Application of Computational Methods in Triazole Research
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure, reactivity descriptors, and reaction mechanisms. nih.gov | Predicting novel reactivity patterns and guiding the design of synthetic routes. |
| Molecular Docking | Simulating the interaction between a ligand and a biological target (e.g., enzyme). nih.gov | Identifying potential therapeutic applications by screening for binding affinity to disease-related proteins. |
| ADMET Screening | Predicting the pharmacokinetic and toxicological properties of a compound. nih.gov | Prioritizing derivatives with favorable drug-like properties for synthesis and testing. |
Expansion of Applications in Emerging Areas of Materials Science and Chemical Tool Development
While triazoles are well-established in medicinal chemistry, the application of specific isomers like this compound in other fields remains underexplored. nih.govfrontiersin.org The combination of a stable heterocyclic core and a reactive iodo-handle makes it a prime candidate for development in materials science and as a versatile chemical tool.
Future opportunities include:
Organic Electronics : The electron-deficient nature of the triazole ring suggests potential for use in organic light-emitting diodes (OLEDs) and other electronic devices as electron-transport or hole-blocking materials. researchgate.net Research is needed to synthesize and characterize polymers and small molecules derived from this compound to evaluate their electronic properties.
Functional Polymers : The iodo-group can serve as a point for polymerization or for post-polymerization modification, enabling the creation of functional materials with tailored properties for applications ranging from coatings to advanced sensors.
Bioconjugation and Chemical Biology : The ability to participate in "click chemistry" reactions makes triazoles valuable linkers for connecting different molecular fragments. nih.gov this compound could be developed into a chemical probe or a building block for creating complex biomolecules.
Addressing Stereochemical Control and Chirality in Triazole Synthesis
Introducing chirality into heterocyclic compounds is fundamental for developing stereospecific drugs and materials. A significant unresolved challenge in triazole chemistry is the control of stereochemistry, especially when creating derivatives with multiple chiral centers. researchgate.net For this compound, this challenge manifests when it is used as a scaffold to build more complex, three-dimensional molecules.
Future research must address:
Asymmetric Synthesis : Developing catalytic asymmetric methods to introduce substituents onto the triazole core or to react the iodo-group in a stereoselective manner.
Chiral Building Blocks : Using chiral azides or alkynes in the initial cycloaddition reaction to set the stereochemistry early in the synthetic sequence.
Theoretical Understanding : Applying computational models to understand the factors that determine the relative stability and formation of different stereoisomers and tautomers is crucial for the rational design of stereoselective syntheses. researchgate.net The ability to selectively synthesize a single enantiomer or diastereomer would vastly expand the utility of this compound in fields where stereochemistry is critical, such as pharmacology and chiral materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-iodo-2-methyl-2H-1,2,3-triazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), optimized for regioselectivity. For example, terminal alkynes react with azides under mild conditions (e.g., CuSO₄/ascorbate in THF/H₂O at 50°C for 16 hours) to yield 1,4-disubstituted triazoles . Alternatively, iodination of pre-formed triazoles can be achieved using NaI in acidic media or via halogen exchange reactions. Key factors include solvent polarity, catalyst loading, and temperature control to minimize side reactions.
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Characterization involves a combination of:
- ¹H/¹³C NMR : Peaks for the methyl group (δ ~2.5 ppm) and iodine’s deshielding effects on adjacent carbons .
- IR Spectroscopy : Stretching frequencies for C-I bonds (~500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Elemental Analysis : Confirmation of iodine content (e.g., ~45% theoretical for C₃H₄IN₃) .
- X-ray Crystallography : Resolves regiochemistry and packing effects, though iodine’s high electron density may complicate data collection .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as:
- A pharmacophore precursor : The iodine atom enables Suzuki-Miyaura cross-coupling for diversifying triazole-based libraries .
- Antimicrobial agent : Bioactivity is assessed via MIC assays against bacterial/fungal strains, with iodine enhancing lipophilicity and membrane penetration .
- Glycosidase inhibitor : Aldehyde derivatives (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) form Schiff bases with enzyme active sites; similar strategies apply to iodinated analogs .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole substitution reactions be addressed?
- Methodological Answer : Regioselectivity is controlled via:
- Catalyst choice : Cu(I) favors 1,4-products, while Ru catalysts yield 1,5-regioisomers .
- Substituent effects : Electron-withdrawing groups (e.g., iodine) direct electrophilic substitution to the 5-position, as seen in nitration (HNO₃/H₂SO₄ at 25°C → 5-nitro derivative) .
- Computational guidance : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. What computational methods are suitable for studying the reactivity of this compound?
- Methodological Answer :
- DFT studies : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate bond dissociation energies (critical for predicting stability under thermal stress) .
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., α-glycosidase), prioritizing poses with hydrogen bonds to the triazole ring .
- MD simulations : Assess solvation effects and conformational flexibility in aqueous/organic media .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validate techniques : Combine NMR (e.g., NOESY for proximity) with high-resolution MS to confirm molecular weight .
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring tautomerism) by acquiring spectra at 25°C and −40°C .
- Crystallography : Resolve ambiguous NOE signals or regiochemistry, though iodine’s X-ray absorption requires synchrotron sources .
Q. What experimental designs are optimal for evaluating the compound’s thermal stability?
- Methodological Answer :
- DSC/TGA : Measure decomposition onset (T₀) and exothermic peaks under N₂/O₂ atmospheres .
- Isothermal aging : Monitor stability at elevated temperatures (e.g., 80°C for 48 hours) with HPLC tracking degradation products .
- Kinetic analysis : Apply the Kissinger method to calculate activation energy (Eₐ) from non-isothermal data .
Notes
- Methodological Focus : Answers emphasize experimental protocols over definitions.
- Advanced Topics : Include strategies for resolving research challenges (e.g., spectral contradictions, regioselectivity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
